molecular formula C22H18ClN5O2 B608324 KDU691

KDU691

Katalognummer: B608324
Molekulargewicht: 419.9 g/mol
InChI-Schlüssel: TYMFFISSODJRDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Efficacy Against Different Stages of Plasmodium

KDU691 has been tested against various stages of the Plasmodium life cycle, including blood stage schizonts, gametocytes, and liver stages. The following table summarizes its inhibitory activity against different Plasmodium species:

Compound Target Species IC50 (nM) Stage
This compoundPlasmodium falciparum23.19Blood stage
This compoundPlasmodium ovale56.34Blood stage
TafenoquinePlasmodium falciparum1.4Blood and liver stages
AtovaquonePlasmodium falciparum3Blood stage
LumefantrinePlasmodium falciparum60Asexual blood stages

This table illustrates this compound's potent activity against both P. falciparum and P. ovale, making it a promising candidate for treating diverse malaria infections.

Case Studies

  • In Vitro Studies on DP-Rings :
    A study evaluated the activity of this compound against DP-rings derived from P. falciparum. Results indicated that while this compound had no inhibitory effect on normal rings, it effectively killed DP-rings at concentrations as low as 1.4 µM. The study highlighted that this selective killing is linked to the PI4K signaling pathway, emphasizing this compound's potential in overcoming artemisinin resistance .
  • Comparative Susceptibility :
    In a comparative study involving multiple antimalarial drugs, this compound was shown to outperform other compounds like tafenoquine and atovaquone in its ability to inhibit DP-rings specifically. This study provided evidence that this compound could be an essential tool in managing malaria cases where traditional therapies fail due to resistance mechanisms .
  • Clinical Isolate Testing :
    Clinical isolates of P. falciparum were tested to assess the effectiveness of this compound in real-world scenarios. The results confirmed that this compound maintained its selective activity against DP-rings even in genetically diverse populations of the parasite, reinforcing its potential application in clinical settings .

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

KDU691 interacts with the Plasmodium PI4K enzyme . It has been found to selectively inhibit this enzyme, showing a high degree of selectivity for Plasmodium PI4K over human PI4K and PI3K enzymes . This interaction is crucial for its antimalarial activity.

Cellular Effects

This compound has significant effects on Plasmodium falciparum, the parasite responsible for malaria. It inhibits the growth of the parasite’s ring-stage parasites, which are the early form of the parasite that infects red blood cells . This inhibition disrupts the life cycle of the parasite, preventing it from proliferating and causing disease.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to and inhibiting the Plasmodium PI4K enzyme . This enzyme is involved in the synthesis of phosphatidylinositol 4-phosphate, a molecule that plays a key role in intracellular trafficking and signal transduction. By inhibiting this enzyme, this compound disrupts these processes, leading to the death of the parasite.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to have a potent and rapid effect on Plasmodium falciparum. It inhibits the growth of the parasite’s ring-stage parasites within a short time frame

Dosage Effects in Animal Models

The effects of this compound in animal models have not been fully elucidated. It has been found to be effective in inhibiting the growth of Plasmodium falciparum in vitro

Metabolic Pathways

This compound interacts with the phosphatidylinositol metabolic pathway by inhibiting the Plasmodium PI4K enzyme . This enzyme is involved in the synthesis of phosphatidylinositol 4-phosphate, a key molecule in this pathway.

Analyse Chemischer Reaktionen

KDU691 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen . Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab.

Biologische Aktivität

KDU691 is an imidazopyrazine compound that has garnered attention for its selective inhibitory effects on various stages of the Plasmodium life cycle, particularly in the context of malaria treatment. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, efficacy against different Plasmodium species, and potential for blocking transmission.

This compound primarily targets phosphatidylinositol 4-kinase (PI4K), a crucial enzyme in the lipid signaling pathway of Plasmodium spp. The inhibition of PI4K disrupts critical cellular processes, leading to the selective death of certain parasite stages, particularly the developmentally arrested DP-rings. Research indicates that this compound has no significant effect on normal ring-stage parasites but is highly effective against DP-rings, which are more susceptible due to their reliance on PI4K signaling for survival .

Table 1: Inhibitory Concentrations (IC) of this compound Against Different Plasmodium Stages

Parasite StageIC50 (nM)Reference
DP-rings1.4
Liver stages (P. berghei)196
Asexual blood stages (P. vivax)69
Gametocytes220

Efficacy Against Plasmodium Species

This compound has demonstrated significant efficacy across multiple Plasmodium species, including P. falciparum, P. vivax, and P. berghei. In vitro studies show that this compound maintains low IC50 values, indicating potent antiparasitic activity. For instance, against field isolates of P. vivax, the mean IC50 was approximately 69 nM, comparable to its activity against P. falciparum with an IC50 of about 118 nM .

Case Study: Efficacy in Animal Models

In a notable study involving mice infected with P. berghei, this compound was administered prophylactically at a dose of 7.5 mg/kg. This single dose provided complete protection from infection by sporozoites expressing luciferase, demonstrating this compound's potential as a prophylactic agent . Furthermore, when administered post-infection, this compound effectively eliminated established liver-stage infections within 48 hours, showcasing its rapid action against developing parasites .

Transmission-Blocking Potential

This compound's ability to inhibit gametocyte viability is crucial for malaria control efforts aimed at reducing transmission to mosquito vectors. In studies assessing its impact on gametocytes, this compound showed a dose-dependent reduction in viability with an IC50 around 220 nM . Additionally, it significantly decreased gamete formation and oocyst densities in mosquito feeding assays, indicating strong transmission-blocking potential .

Table 2: Transmission-Blocking Activity of this compound

Activity TypeIC50 (nM)Reference
Gametocyte viability220
Gamete formation reduction200
Oocyst density suppression316

Eigenschaften

IUPAC Name

N-(4-chlorophenyl)-N-methyl-3-[4-(methylcarbamoyl)phenyl]imidazo[1,2-a]pyrazine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O2/c1-24-21(29)15-5-3-14(4-6-15)19-11-26-20-12-25-18(13-28(19)20)22(30)27(2)17-9-7-16(23)8-10-17/h3-13H,1-2H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMFFISSODJRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)C2=CN=C3N2C=C(N=C3)C(=O)N(C)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KDU691
Reactant of Route 2
Reactant of Route 2
KDU691
Reactant of Route 3
Reactant of Route 3
KDU691
Reactant of Route 4
Reactant of Route 4
KDU691
Reactant of Route 5
Reactant of Route 5
KDU691
Reactant of Route 6
Reactant of Route 6
KDU691

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.